

An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(Propargyl-peg4)-n-bis(peg4-acid)*

Cat. No.: B609639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its unique architecture, featuring a terminal propargyl group and two terminal carboxylic acid functionalities, enables the sequential and site-specific attachment of different molecular entities. This linker is particularly valuable in the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The two carboxylic acid groups can be readily conjugated to primary amines through standard amide bond formation chemistries, such as those mediated by EDC and NHS. The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Core Properties and Specifications

The following table summarizes the key quantitative data for **N-(Propargyl-peg4)-n-bis(peg4-acid)** hydrochloride salt, a common commercially available form of the compound.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₆₁ NO ₁₆	[1] [2]
Molecular Weight	727.9 g/mol	[1] [2]
CAS Number	2093153-09-2	[1] [2]
Purity	Typically >95% or >98%	[1]
Solubility	Soluble in water, DMSO, DMF, and DCM	[1]
Storage Conditions	-20°C, desiccated	[1]

Chemical Structure and Reactivity

The unique trifunctional nature of **N-(Propargyl-peg4)-n-bis(peg4-acid)** allows for a modular approach to the synthesis of complex conjugates.

Caption: Chemical structure of **N-(Propargyl-peg4)-n-bis(peg4-acid)**.

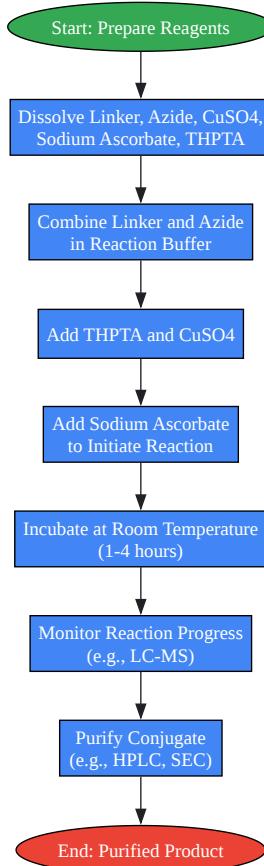
Experimental Protocols

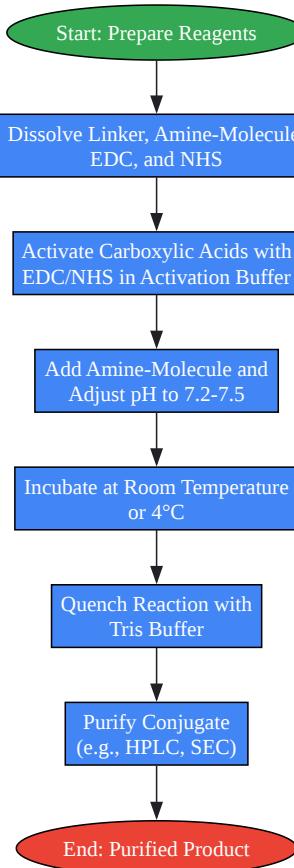
The following sections provide detailed methodologies for the key reactions involving **N-(Propargyl-peg4)-n-bis(peg4-acid)**. These are generalized protocols and may require optimization for specific applications.

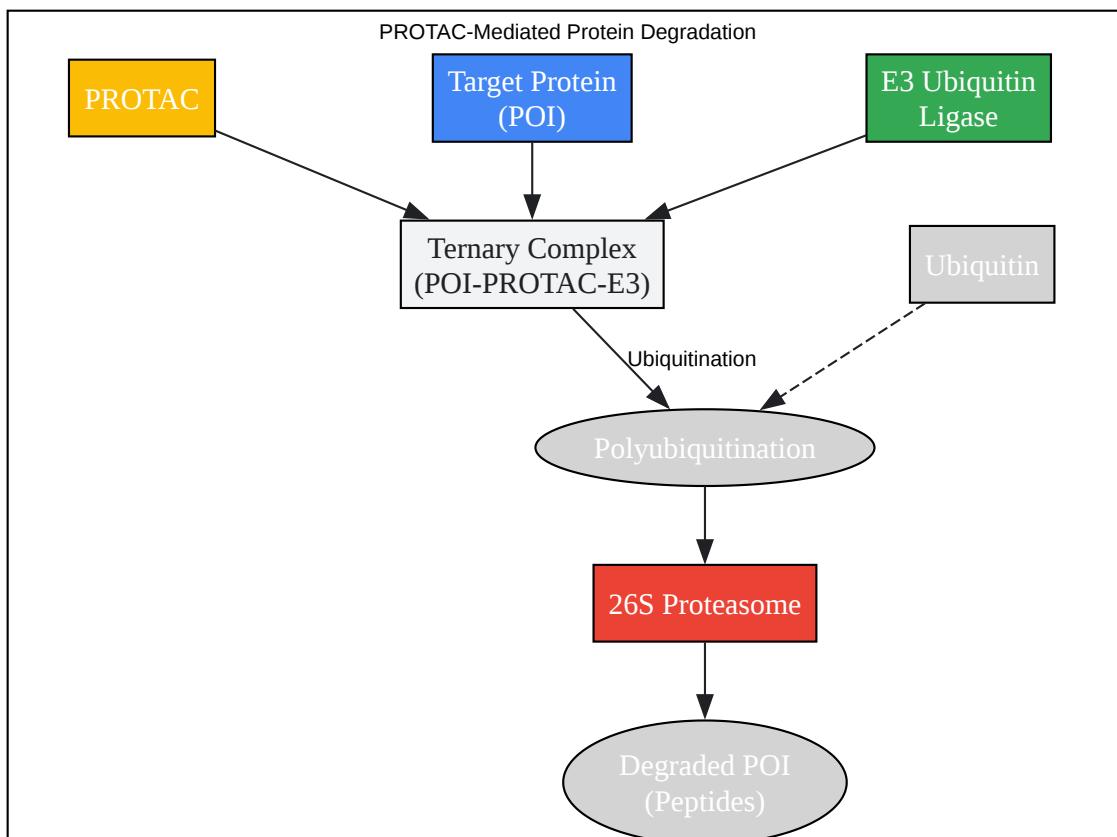
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the propargyl group with an azide-containing molecule.

Materials:


- **N-(Propargyl-peg4)-n-bis(peg4-acid)**
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO₄)


- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
- Organic solvent (e.g., DMSO, DMF)


Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N-(Propargyl-peg4)-n-bis(peg4-acid)** in an appropriate organic solvent (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the azide-containing molecule in a compatible solvent.
 - Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the **N-(Propargyl-peg4)-n-bis(peg4-acid)** stock solution to the desired final concentration in the reaction buffer.
 - Add the azide-containing molecule to the reaction mixture (typically 1.1 to 1.5 molar equivalents relative to the propargyl group).
 - Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
 - Add CuSO₄ to a final concentration of 0.1-1 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other suitable analytical techniques.

- Purification:
 - Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis, to remove unreacted starting materials and the copper catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609639#what-is-n-propargyl-peg4-n-bis-peg4-acid\]](https://www.benchchem.com/product/b609639#what-is-n-propargyl-peg4-n-bis-peg4-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com